2,3-Difluoro-4-(methylsulfonyl)aniline
Description
Chemical Structure and Properties 2,3-Difluoro-4-(methylsulfonyl)aniline (molecular formula C₇H₆F₂NO₂S, molecular weight 207.2 g/mol) is a fluorinated aniline derivative featuring two fluorine atoms at the 2 and 3 positions of the benzene ring and a methylsulfonyl (-SO₂CH₃) group at the 4 position . This substitution pattern confers distinct electronic and steric properties:
- Electron-withdrawing effects: The fluorine atoms and methylsulfonyl group reduce electron density on the aromatic ring, enhancing stability and directing reactivity toward electrophilic substitution at specific positions.
- Polarity: The sulfonyl group increases hydrophilicity, improving solubility in polar solvents.
Potential applications include:
- Pharmaceutical intermediates: Fluorinated sulfonylanilines are explored for antimicrobial and anticancer activities due to their ability to interact with enzymes like cyclooxygenase (COX) or kinases .
- Agrochemicals: Similar compounds exhibit pesticidal properties by disrupting insect neurotransmission .
Properties
IUPAC Name |
2,3-difluoro-4-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-13(11,12)5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKOCNXWAJOYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-(methylsulfonyl)aniline typically involves the introduction of fluorine atoms and a methylsulfonyl group onto an aniline derivative. One common method is the electrophilic aromatic substitution reaction, where aniline is first fluorinated at the 2 and 3 positions using a fluorinating agent such as Selectfluor. The methylsulfonyl group can then be introduced using a sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-(methylsulfonyl)aniline can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted anilines or thiols.
Oxidation: Formation of nitrosoaniline or nitroaniline.
Reduction: Formation of methylthioaniline.
Scientific Research Applications
2,3-Difluoro-4-(methylsulfonyl)aniline has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-(methylsulfonyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the methylsulfonyl group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The unique attributes of 2,3-Difluoro-4-(methylsulfonyl)aniline are best understood through comparison with structurally related aniline derivatives (Table 1).
Table 1: Comparative Analysis of Fluorinated Sulfonylanilines
Key Insights
3-Fluoro-4-(methylsulfonyl)aniline lacks a second fluorine, reducing electron-withdrawing effects and resulting in lower chemical stability .
Biological Activity :
- 2,6-Difluoro-4-(methylsulfonyl)aniline shows superior antimicrobial activity due to symmetric fluorine substitution, which enhances binding to bacterial enzymes .
- The 2,3-difluoro analog’s asymmetric structure may favor selective inhibition of mammalian enzymes like COX-2, analogous to N-Methyl-4-(methylsulfonyl)aniline derivatives .
Synthetic Utility :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
